molecular formula C12H22OSi B14478082 Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane CAS No. 65311-21-9

Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane

Cat. No.: B14478082
CAS No.: 65311-21-9
M. Wt: 210.39 g/mol
InChI Key: AHWBELBHJFYLDL-UHFFFAOYSA-N
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Description

Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane is a chemical compound with the molecular formula C10H20OSi. It is a silane derivative featuring a cyclohexene ring substituted with a trimethylsilyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane typically involves the reaction of 2-methylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions and applications. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[(1-methylcyclohexyl)oxy]silane
  • 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)
  • Cyclohexane, 1,1,2-trimethyl-

Uniqueness

Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .

Properties

CAS No.

65311-21-9

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

trimethyl-[1-(2-methylcyclohexen-1-yl)ethenoxy]silane

InChI

InChI=1S/C12H22OSi/c1-10-8-6-7-9-12(10)11(2)13-14(3,4)5/h2,6-9H2,1,3-5H3

InChI Key

AHWBELBHJFYLDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)C(=C)O[Si](C)(C)C

Origin of Product

United States

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